molecular formula C20H34S2Sn B13334246 Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane

Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane

Cat. No.: B13334246
M. Wt: 457.3 g/mol
InChI Key: MNJNQWOTIPTPEF-UHFFFAOYSA-N
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Description

Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C20H34S2Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a thienyl group, which is further substituted with an undecyl chain. Organotin compounds are known for their applications in organic synthesis, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane typically involves the reaction of a thienyl precursor with a tin reagent. One common method is the Stille coupling reaction, where a thienyl halide reacts with trimethylstannane in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Stille coupling reaction with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothienyl derivatives, and various substituted thienyl compounds .

Scientific Research Applications

Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane involves its interaction with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, influencing their structure and function. The thienyl group can participate in π-π interactions and electron transfer processes, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications, such as in the synthesis of complex organic molecules and the development of advanced materials .

Properties

Molecular Formula

C20H34S2Sn

Molecular Weight

457.3 g/mol

IUPAC Name

trimethyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane

InChI

InChI=1S/C17H25S2.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;;;;/h12,14H,2-11H2,1H3;3*1H3;

InChI Key

MNJNQWOTIPTPEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](C)(C)C

Origin of Product

United States

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